molecular formula C13H16N2O4 B1520751 3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid CAS No. 886363-46-8

3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid

Cat. No.: B1520751
CAS No.: 886363-46-8
M. Wt: 264.28 g/mol
InChI Key: DEXHOIOEASCVLS-UHFFFAOYSA-N
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Description

This compound is a benzoic acid derivative featuring a (Z)-configured carbamimidoyl group substituted at the meta-position of the aromatic ring. The carbamimidoyl moiety is further modified with a tert-butoxycarbonyl (Boc) protecting group, imparting steric bulk and chemical stability. The Boc group is widely used in organic synthesis to protect amine functionalities, and its presence here likely enhances the compound’s resistance to nucleophilic or acidic conditions. The benzoic acid group provides a polar, ionizable site, which may influence solubility and reactivity in aqueous or polar environments. Potential applications include its use as a directing group in transition-metal-catalyzed C–H activation reactions or as a synthetic intermediate in pharmaceutical chemistry due to its amidine functionality, which is prevalent in bioactive molecules.

Properties

IUPAC Name

3-[N-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(18)15-10(14)8-5-4-6-9(7-8)11(16)17/h4-7H,1-3H3,(H,16,17)(H2,14,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEXHOIOEASCVLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=N)C1=CC(=CC=C1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid typically involves the protection of the amidino group with a Boc group. One common method involves the reaction of benzoic acid derivatives with Boc-protected amidines under mild conditions. For example, the reaction can be carried out using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme inhibitors and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid involves the interaction of the Boc-protected amidino group with various molecular targets. The Boc group can be cleaved under acidic conditions, revealing the active amidino group, which can then interact with enzymes or other biological molecules. This interaction can inhibit enzyme activity or modulate protein functions .

Comparison with Similar Compounds

Structural Analogues

The compound’s structural analogues can be categorized based on three key features:

  • Carbamimidoyl derivatives : Unprotected amidines (e.g., 3-carbamimidoylbenzoic acid) lack the Boc group, increasing reactivity but reducing stability under acidic conditions.
  • Positional isomers : Para- or ortho-substituted isomers of the benzoic acid-carbamimidoyl scaffold may exhibit distinct electronic and steric effects in reactions.
  • Boc-protected directing groups : Compounds like N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide () share steric features but differ in functional groups, substituting an amide and hydroxyl for the amidine and carboxylic acid .

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Molecular Weight (g/mol)*
Target Benzoic acid Boc-protected amidine, carboxylic acid ~294.3
3-Carbamimidoylbenzoic acid Benzoic acid Unprotected amidine, carboxylic acid ~178.2
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide Benzamide Amide, hydroxyl, tert-butyl ~237.3

*Calculated based on standard atomic weights.

Functional Group Comparison
  • Amidine vs. Amide : The amidine group in the target compound is a stronger base (pKa ~10–12) compared to the amide in N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide (pKa ~0–5). This difference impacts metal coordination in catalytic cycles.
  • Boc Group : The Boc group in the target compound enhances stability but may hinder substrate accessibility in catalysis, unlike the hydroxyl group in the compound, which can participate in hydrogen bonding .
  • Carboxylic Acid : The ionizable carboxylic acid in the target compound increases water solubility compared to the neutral benzamide in ’s compound, which is more soluble in organic solvents .

Table 2: Reactivity in Catalysis

Compound Directing Group Type Metal Compatibility Typical Reaction Conditions
Target Amidines (Boc-protected) Pd, Ru Elevated temperatures (80–120°C)
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide N,O-bidentate Pd, Rh Room temperature to 60°C
Physicochemical Properties
  • Solubility : The target compound’s carboxylic acid group confers moderate solubility in polar aprotic solvents (e.g., DMSO, DMF), while the Boc group reduces solubility in water. In contrast, N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide is more soluble in alcohols and ethers due to its hydroxyl and amide groups .
  • Stability : The Boc group protects the amidine from protonation or nucleophilic attack, making the target compound stable under basic conditions but susceptible to cleavage in strong acids (e.g., TFA).

Biological Activity

3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and therapeutic potential.

Chemical Structure and Properties

The compound features a benzoic acid backbone with a carbamimidoyl group and a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C14H25N3O3C_{14}H_{25}N_3O_3 with a molecular weight of 283.37 g/mol. The structural complexity may contribute to its diverse biological activities.

1. Inhibitory Effects on Enzymes

Research indicates that derivatives of benzoic acid, including compounds similar to this compound, exhibit inhibitory effects on various enzymes. For instance, studies have shown that certain benzoic acid derivatives can inhibit proteasomal activity and modulate lysosomal pathways, which are crucial for cellular homeostasis and protein degradation .

2. Anti-inflammatory Properties

A study highlighted the anti-inflammatory potential of similar compounds in models of inflammation induced by lipopolysaccharide (LPS). The compounds demonstrated significant reductions in inflammatory markers such as IL-1β and TNF-α in rat models, suggesting a mechanism that might involve COX-2 inhibition . This indicates that this compound may possess therapeutic properties for inflammatory diseases.

3. Cytotoxicity Against Cancer Cells

The cytotoxic effects of benzoic acid derivatives have been evaluated against various cancer cell lines. In vitro studies reported that certain derivatives could inhibit the growth of cancer cells without significant toxicity to normal cells . This selective cytotoxicity is promising for developing targeted cancer therapies.

The biological activities of this compound are likely mediated through several mechanisms:

  • Enzyme Inhibition: The compound may bind to active sites of enzymes involved in inflammation and cancer progression, thereby inhibiting their activity.
  • Modulation of Signaling Pathways: It may influence key signaling pathways such as NF-kB, which is pivotal in inflammatory responses and cancer cell survival.

Case Studies

Several studies have explored the biological activity of related compounds:

  • Study on Proteasome Activity:
    • Objective: To assess the effect on proteasome and lysosomal pathways.
    • Findings: Compounds showed enhanced proteasomal activity, indicating potential for anti-aging therapies .
  • Inflammation Model Study:
    • Objective: Evaluate anti-inflammatory effects in LPS-induced rats.
    • Results: Significant reduction in inflammatory cytokines was observed after treatment with benzoic acid derivatives, suggesting therapeutic potential for inflammatory diseases .

Data Summary

Activity TypeCompound TestedEffect ObservedReference
Enzyme InhibitionBenzoic Acid DerivativesInhibition of proteasome activity
Anti-inflammatorySimilar CompoundsReduced IL-1β and TNF-α levels
CytotoxicityVarious Cancer Cell LinesSelective inhibition

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid
Reactant of Route 2
3-[(Z)-N'-[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]benzoic acid

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